molecular formula C16H15Cl2NO2 B5162965 2,4-dichloro-N-(2-phenylmethoxyethyl)benzamide CAS No. 5929-33-9

2,4-dichloro-N-(2-phenylmethoxyethyl)benzamide

Cat. No.: B5162965
CAS No.: 5929-33-9
M. Wt: 324.2 g/mol
InChI Key: UPJNPKZLTNJKES-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-phenylmethoxyethyl)benzamide is a chemical compound with the molecular formula C15H13Cl2NO2 It is known for its unique structure, which includes two chlorine atoms attached to a benzene ring, an amide group, and a phenylmethoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-phenylmethoxyethyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-phenylmethoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-phenylmethoxyethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The phenylmethoxyethyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often employed.

Major Products

    Substitution Reactions: Products include derivatives with different substituents on the benzene ring.

    Reduction Reactions: The major product is the corresponding amine.

    Oxidation Reactions: Products include aldehydes and carboxylic acids derived from the oxidation of the phenylmethoxyethyl side chain.

Scientific Research Applications

2,4-dichloro-N-(2-phenylmethoxyethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-phenylmethoxyethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(3-methoxyphenyl)benzamide
  • 2,4-dichloro-N-(4-methoxybenzyl)benzamide
  • 3,4-dichloro-N-(pentan-2-yl)benzamide

Uniqueness

2,4-dichloro-N-(2-phenylmethoxyethyl)benzamide is unique due to its specific substitution pattern and the presence of the phenylmethoxyethyl side chain. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2,4-dichloro-N-(2-phenylmethoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c17-13-6-7-14(15(18)10-13)16(20)19-8-9-21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJNPKZLTNJKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386947
Record name ST005945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5929-33-9
Record name ST005945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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